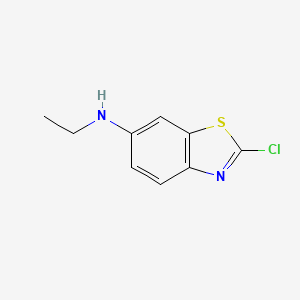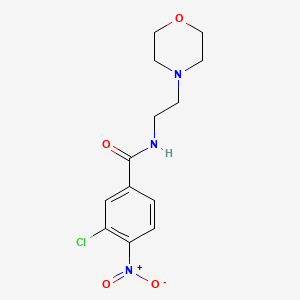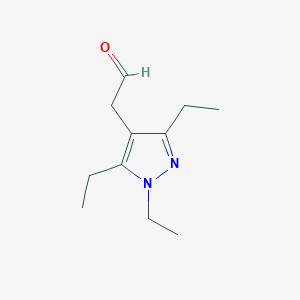
Methyl 4-(4-methyl-3-oxopentanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(4-methyl-3-oxopentanamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-3-oxopentanamido)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 4-methyl-3-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions
Methyl 4-(4-methyl-3-oxopentanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester and amide groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methyl 4-(4-methyl-3-oxopentanamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(4-methyl-3-oxopentanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative with similar structural features.
Methyl 4-methyl-3-oxopentanoate: Another related compound with a similar carbonyl structure.
Uniqueness
Methyl 4-(4-methyl-3-oxopentanamido)benzoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
methyl 4-[(4-methyl-3-oxopentanoyl)amino]benzoate |
InChI |
InChI=1S/C14H17NO4/c1-9(2)12(16)8-13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7,9H,8H2,1-3H3,(H,15,17) |
InChIキー |
WPYOOLFPHVFLKT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
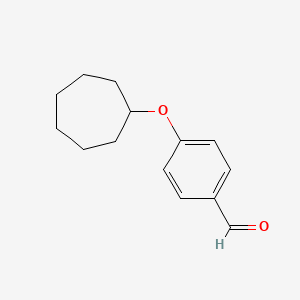
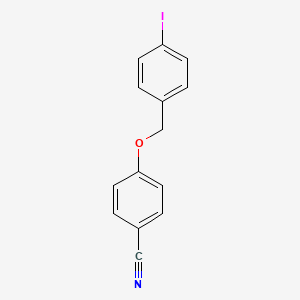
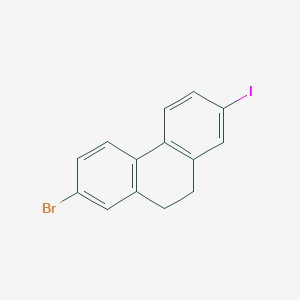
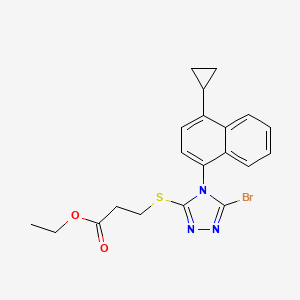
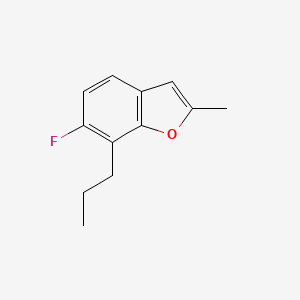
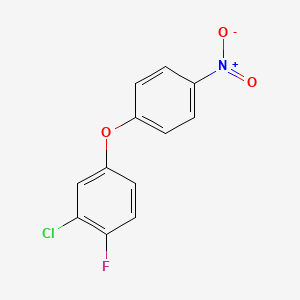

![4-[(4-Fluorophenoxy)methyl]-1-benzylpiperidine](/img/structure/B8383897.png)


![7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine](/img/structure/B8383921.png)
